molecular formula C22H18N4O2 B11570231 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11570231
M. Wt: 370.4 g/mol
InChI Key: TVIFBRXNKFYQDQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core. Its structure includes a phenyl group at position 4, a methyl group at position 7, and a pyridin-3-ylmethyl substituent at position 4. This structural complexity makes it a candidate for diverse applications, including medicinal chemistry, where such scaffolds are often explored for bioactivity .

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H18N4O2/c1-14-10-18-20(22(27)26(14)13-15-6-5-9-25-12-15)19(16-7-3-2-4-8-16)17(11-23)21(24)28-18/h2-10,12,19H,13,24H2,1H3

InChI Key

TVIFBRXNKFYQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Microwave-Assisted Three-Component Condensation

A highly efficient method involves microwave-assisted condensation of malononitrile , ethyl acetoacetate , and 3-pyridinecarboxaldehyde under solvent-free conditions. Piperazine (10 mol%) catalyzes the reaction at 80–120°C for 15–30 minutes, yielding the target compound in 82–89% purity.

Reaction Scheme :

Malononitrile+Ethyl acetoacetate+3-PyridinecarboxaldehydePiperazine, MWTarget Compound\text{Malononitrile} + \text{Ethyl acetoacetate} + \text{3-Pyridinecarboxaldehyde} \xrightarrow{\text{Piperazine, MW}} \text{Target Compound}

Key Parameters :

ParameterValue
Temperature100°C
Catalyst Loading10 mol% Piperazine
Reaction Time20 minutes
Yield85% (average)

This method exploits the electron-deficient nature of malononitrile for Knoevenagel condensation, followed by Michael addition and cyclization. The microwave irradiation enhances reaction kinetics by promoting uniform heating.

Stepwise Synthesis via Intermediate Formation

Synthesis of 4H-Pyrano[3,2-c]Pyridine Core

The pyrano-pyridine scaffold is constructed through a sequential protocol:

  • Knoevenagel Adduct Formation : Benzaldehyde reacts with malononitrile in ethanol under reflux to form arylidene malononitrile.

  • Michael Addition : Ethyl acetoacetate undergoes conjugate addition to the adduct, facilitated by triethylamine.

  • Cyclization : Intramolecular cyclization in acidic media (HCl/EtOH) yields the 4H-pyrano[3,2-c]pyridine intermediate.

Intermediate Characterization :

  • Molecular Formula : C₁₅H₁₁N₃O₂

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.62 (m, 5H, Ph), 6.82 (s, 1H, pyran-H), 4.21 (q, 2H, OCH₂), 2.31 (s, 3H, CH₃).

Introduction of Pyridin-3-Ylmethyl Group

The 6-position is functionalized via Mannich reaction :

  • The intermediate reacts with pyridin-3-ylmethanamine and formaldehyde in acetonitrile.

  • The reaction proceeds at 60°C for 6 hours, achieving 76% yield after column chromatography.

Optimization Data :

ReagentEquivalentsSolventYield
Pyridin-3-ylmethanamine1.2Acetonitrile76%
Formaldehyde1.5Ethanol68%

Catalytic Systems and Their Impact

Lewis Acid Catalysts

Zinc triflate (Zn(OTf)₂) demonstrates superior efficacy in analogous pyrano-pyridine syntheses, enabling room-temperature reactions in acetonitrile with ≤90% yields . Comparative studies reveal:

CatalystTemperatureTimeYield
Zn(OTf)₂25°C2 h89%
Piperazine100°C20 min85%
No Catalyst100°C6 h42%

Zn(OTf)₂ stabilizes transition states through Lewis acid-base interactions, accelerating cyclization.

Solvent-Free vs. Ionic Liquid Media

Solvent-free conditions reduce side-product formation, while ionic liquids like [BMIM][BF₄] enhance catalyst recyclability:

MediumCatalyst ReusabilityYield (Cycle 1/3)
Solvent-FreeNon-reusable85%/N/A
[BMIM][BF₄]3 cycles82%/78%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling the microwave method to continuous flow reactors (CFRs) improves throughput:

  • Residence Time : 5 minutes

  • Capacity : 1.2 kg/day

  • Purity : 93% (HPLC)

Waste Management

Solvent-free protocols reduce hazardous waste by ~70% compared to traditional methods.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) isolates the compound in ≥95% purity.

  • Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals suitable for XRD.

Spectroscopic Validation

  • IR (KBr) : ν = 2215 cm⁻¹ (C≡N), 1682 cm⁻¹ (C=O).

  • ¹³C NMR : δ 162.4 (C=O), 119.8 (C≡N), 115.3–148.7 (aromatic carbons) .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The amino and phenyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the amino or phenyl positions.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving MCF-7 breast cancer cells demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation through mechanisms involving the inhibition of key signaling pathways associated with cancer progression .

2. Enzyme Inhibition
The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for DNA synthesis and repair. This inhibition can lead to reduced cell growth and proliferation in rapidly dividing cells, making it a candidate for further development in cancer therapeutics .

3. Kinase Inhibition
Several studies have highlighted the compound's ability to inhibit various kinases involved in cell signaling pathways. For example, it has been indicated that the compound can inhibit tyrosine-protein kinase Abl and MAP kinases, which are critical in cancer biology.

4. Antioxidant Properties
Preliminary investigations suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cells. This could have implications for neuroprotection and the treatment of neurodegenerative diseases .

In Vitro Studies

  • Cytotoxicity Against MCF-7 Cells : A study evaluated the cytotoxic effects of various pyrano[3,2-c]pyridine derivatives against MCF-7 cells. The results indicated significant selectivity towards cancer cells with varying degrees of cytotoxicity depending on structural modifications.
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have shown that the compound effectively binds to target proteins involved in cancer signaling pathways. This supports its potential as a multi-target drug candidate capable of modulating multiple pathways simultaneously .

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is not well-documented. its diverse functional groups suggest it could interact with various molecular targets and pathways. For example, the amino and oxo groups may participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyphenyl derivatives (e.g., ) exhibit higher polarity, which may limit bioavailability but enhance solubility in aqueous environments.
  • Methoxy-substituted derivatives (e.g., ) balance lipophilicity and solubility, making them favorable for drug design .
  • Halogenated derivatives (e.g., ) show enhanced electronic effects, with chlorine and fluorine influencing reactivity and binding interactions.

Variations in the Pyridine Substituent

Compound Name Pyridine Substituent Molecular Formula Key Features
Target Compound Pyridin-3-ylmethyl C₂₄H₂₁N₅O₂ Pyridine ring provides π-stacking potential; methyl linker enhances flexibility .
2-Amino-4-(4-nitrophenyl)-7-methyl-5-oxo-6-benzyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile () Benzyl C₂₆H₂₂N₄O₃ Benzyl group increases steric bulk; nitro group enhances electron deficiency .
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile () 2-Phenylethyl C₂₄H₂₀ClN₃O₂ Phenylethyl chain extends hydrophobicity; may influence pharmacokinetics .

Key Observations :

  • Pyridin-3-ylmethyl substituents (target compound) offer a balance of hydrophobicity and hydrogen-bonding capacity.
  • Benzyl or phenylethyl groups () increase molecular weight and may reduce solubility but enhance binding to hydrophobic pockets.

Heterocyclic Modifications

Compound Name Core Structure Key Features
7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile () Pyrano[2,3-d]pyrimidine Thioxo group introduces sulfur; pyrrole substituent may alter π-π interactions .
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile () Pyrano[3,2-b]pyran Hydroxymethyl and chlorobenzyl groups add steric and electronic complexity .

Key Observations :

    Biological Activity

    The compound 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 444068-34-2) is a complex heterocyclic molecule characterized by a pyrano[3,2-c]pyridine core. This structure integrates features from both pyridine and pyran, resulting in unique chemical properties that contribute to its biological activities. With a molecular formula of C16H13N3O2C_{16}H_{13}N_3O_2 and a molecular weight of approximately 279.29 g/mol, this compound has garnered attention for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

    The compound's structural attributes include:

    • IUPAC Name: this compound
    • Molecular Weight: 279.29 g/mol
    • SMILES Representation: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1

    Biological Activities

    Research indicates that 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-yilmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibits a variety of biological activities:

    • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
    • Antiviral Properties : The compound has been evaluated for its activity against HIV and other viral pathogens. In vitro assays suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors.
    • Anticoagulant Effects : Preliminary studies indicate that this compound may exhibit anticoagulant properties, potentially functioning as an inhibitor of thrombin or factor Xa.
    • Antibacterial Activity : The compound has shown promise in inhibiting the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.

    The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activity or receptor function, leading to significant biological effects. For example:

    • Inhibition of specific enzymes involved in cancer cell metabolism.
    • Modulation of immune responses through receptor interaction.

    Structure–Activity Relationship (SAR)

    The unique combination of functional groups in 2-amino-7-methyl-5-oxo-4-pheny... enhances its reactivity and biological activity compared to other related compounds. A comparative analysis is presented in the following table:

    Compound NameStructural FeaturesBiological Activity
    2-amino-4H-pyran derivativesSimilar core structureComparable anticancer activities
    Pyridine derivativesSimilar chemical propertiesVarious pharmacological activities

    Case Studies

    Several studies have highlighted the therapeutic potential of this compound:

    • Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells with IC50 values in the low micromolar range.
    • Antiviral Efficacy Against HIV : Another investigation reported that specific analogs significantly reduced HIV replication in cultured human T cells, indicating potential as an antiviral agent.

    Q & A

    Q. What synthetic methodologies are commonly employed to synthesize this pyrano-pyridine carbonitrile derivative?

    The compound is typically synthesized via multicomponent reactions (MCRs) under reflux conditions using polar aprotic solvents (e.g., ethanol or DMF). Key intermediates include enaminonitriles and substituted pyridine precursors. For example, one-pot cyclocondensation of malononitrile, aldehydes, and active methylene compounds in the presence of ionic liquid catalysts (e.g., [Et3NH][HSO4]) has been reported to yield structurally analogous pyrano-pyridines . Optimization of reaction time (6–12 hours) and temperature (80–100°C) is critical to minimize side products like dimerized intermediates .

    Q. Which spectroscopic techniques are most reliable for structural confirmation?

    • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the pyrano-pyridine core (δ 4.0–5.5 ppm for dihydro protons, δ 160–180 ppm for carbonyl carbons).
    • X-ray crystallography : Resolves stereochemical ambiguities, such as the orientation of the pyridin-3-ylmethyl substituent and the planarity of the fused pyran ring .
    • IR spectroscopy : Confirms nitrile (C≡N stretch at ~2200 cm<sup>-1</sup>) and oxo (C=O at ~1680 cm<sup>-1</sup>) groups.
    • Mass spectrometry (HRMS) : Validates molecular weight with <1 ppm error .

    Advanced Research Questions

    Q. How can steric hindrance from the pyridin-3-ylmethyl group be mitigated during synthesis?

    Steric effects often lead to low yields (~30–40%) in final cyclization steps. Strategies include:

    • Solvent optimization : Use of DMF or DMSO to stabilize transition states via dipole interactions.
    • Microwave-assisted synthesis : Reduces reaction time (1–2 hours) and improves regioselectivity by 15–20% .
    • Computational modeling : DFT studies predict favorable conformations for intramolecular cyclization, guiding substituent placement .

    Q. What contradictions exist in reported biological activity data, and how can they be resolved?

    Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

    • Purity variations : HPLC-MS purity thresholds (<95% vs. >98%) significantly affect assay reproducibility .
    • Solvent artifacts : Residual DMSO in biological assays can alter protein-ligand interactions.
    • Mitigation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) .

    Q. What computational tools are recommended for predicting SAR (Structure-Activity Relationships)?

    • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets; prioritize residues like Lys-33 and Asp-184 for hydrogen bonding .
    • QSAR models : Use descriptors like topological polar surface area (TPSA) and LogP to predict bioavailability. A TPSA <90 Ų correlates with blood-brain barrier penetration .
    • MD simulations (GROMACS) : Assess conformational stability over 100-ns trajectories to identify rigid regions for derivatization .

    Methodological Challenges and Solutions

    Q. How to resolve overlapping signals in <sup>1</sup>H NMR due to diastereotopic protons?

    • VT-NMR (Variable Temperature) : Elevate temperature to 50°C to simplify splitting patterns.
    • COSY/NOESY : Identify coupling between H-4 (δ 4.32 ppm, s) and H-6 (δ 3.36 ppm, d) .
    • Isotopic labeling : Replace NH2 with <sup>15</sup>N to isolate amino proton signals .

    Q. What crystallization conditions are optimal for X-ray analysis?

    • Solvent system : Slow evaporation of ethyl acetate/hexane (1:3 v/v) at 4°C yields monoclinic crystals (space group P21/c) .
    • Crystallographic data : Unit cell parameters (a=8.21 Å, b=12.45 Å, c=14.78 Å) and Z=4 confirm molecular packing without solvent inclusion .

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